Cas no 2229099-18-5 (2-(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)propan-2-amine)

2-(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)propan-2-amine
- 2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine
- EN300-1760630
- 2229099-18-5
-
- インチ: 1S/C13H17N3/c1-12(2,14)13(5-6-13)10-8-16-11-9(10)4-3-7-15-11/h3-4,7-8H,5-6,14H2,1-2H3,(H,15,16)
- InChIKey: CFVPJUGUDLMJPQ-UHFFFAOYSA-N
- ほほえんだ: NC(C)(C)C1(C2=CNC3C2=CC=CN=3)CC1
計算された属性
- せいみつぶんしりょう: 215.142247555g/mol
- どういたいしつりょう: 215.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 54.7Ų
2-(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1760630-0.1g |
2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine |
2229099-18-5 | 0.1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1760630-0.5g |
2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine |
2229099-18-5 | 0.5g |
$1495.0 | 2023-09-20 | ||
Enamine | EN300-1760630-1.0g |
2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine |
2229099-18-5 | 1g |
$1557.0 | 2023-06-03 | ||
Enamine | EN300-1760630-0.05g |
2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine |
2229099-18-5 | 0.05g |
$1308.0 | 2023-09-20 | ||
Enamine | EN300-1760630-2.5g |
2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine |
2229099-18-5 | 2.5g |
$3051.0 | 2023-09-20 | ||
Enamine | EN300-1760630-10g |
2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine |
2229099-18-5 | 10g |
$6697.0 | 2023-09-20 | ||
Enamine | EN300-1760630-10.0g |
2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine |
2229099-18-5 | 10g |
$6697.0 | 2023-06-03 | ||
Enamine | EN300-1760630-1g |
2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine |
2229099-18-5 | 1g |
$1557.0 | 2023-09-20 | ||
Enamine | EN300-1760630-5.0g |
2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine |
2229099-18-5 | 5g |
$4517.0 | 2023-06-03 | ||
Enamine | EN300-1760630-0.25g |
2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine |
2229099-18-5 | 0.25g |
$1432.0 | 2023-09-20 |
2-(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)propan-2-amine 関連文献
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2-(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)propan-2-amineに関する追加情報
Introduction to 2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine (CAS No. 2229099-18-5)
2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine, also known by its CAS number 2229099-18-5, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known as pyrrolopyridines, which are characterized by their fused pyrrole and pyridine rings. The cyclopropyl and propan-2-amine moieties further enhance its chemical and biological properties, making it a promising candidate for various pharmaceutical developments.
The chemical structure of 2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine is particularly intriguing due to the presence of the cyclopropyl ring, which introduces significant steric hindrance and conformational rigidity. These characteristics can influence the compound's interactions with biological targets, potentially leading to improved selectivity and reduced off-target effects. The propan-2-amine group, on the other hand, provides a basic nitrogen atom that can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to receptors or enzymes.
Recent studies have focused on the pharmacological properties of 2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine. One notable area of research is its potential as a modulator of G protein-coupled receptors (GPCRs), a large family of membrane receptors involved in numerous physiological processes. GPCRs are key targets for drug discovery due to their role in signaling pathways that regulate various functions such as neurotransmission, immune responses, and metabolic processes.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and functional activity of 2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine at several GPCRs. The results showed that this compound exhibits high selectivity for specific subtypes of GPCRs, particularly those involved in neurodegenerative diseases. This selectivity is attributed to the unique combination of the cyclopropyl and propan-2-amine moieties, which allow for precise interactions with the receptor binding sites.
Beyond GPCR modulation, 2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine has also shown promise in other therapeutic areas. For instance, preliminary studies have explored its potential as an anti-inflammatory agent. Inflammation is a complex process involving multiple signaling pathways and mediators, and effective anti-inflammatory drugs are essential for managing conditions such as arthritis and inflammatory bowel disease. The cyclopropyl ring in this compound may contribute to its anti-inflammatory properties by stabilizing key intermediates in inflammatory cascades.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine in human subjects. Early-phase trials have demonstrated favorable pharmacokinetic profiles, with good oral bioavailability and a favorable safety margin. These findings suggest that this compound has the potential to be developed into a novel therapeutic agent for various diseases.
In addition to its therapeutic applications, 2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine has also been studied for its use as a tool compound in academic research. Its unique structure makes it an excellent probe for investigating the structure-function relationships of GPCRs and other biological targets. By using this compound in combination with other experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain deeper insights into the molecular mechanisms underlying receptor activation and signaling.
The synthesis of 2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine involves several steps that require careful optimization to achieve high yields and purity. One common synthetic route involves the coupling of a suitably substituted pyrrolopyridine derivative with a cyclopropyl-containing electrophile followed by functionalization of the propanamine group. Advanced synthetic methods such as transition-metal catalysis and photoredox chemistry have been employed to improve the efficiency and scalability of this process.
In conclusion, 2-(1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)propan-2-amine (CAS No. 2229099-18-5) is a promising compound with diverse applications in medicinal chemistry and drug discovery. Its unique structural features make it an attractive candidate for developing novel therapeutics targeting GPCRs and other biological targets. Ongoing research continues to uncover new aspects of its pharmacological profile, paving the way for its potential use in treating various diseases.
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